

Pivaloylacetonitrile: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivaloylacetonitrile, also known as 4,4-dimethyl-3-oxopentanenitrile, is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol .[1] It serves as a valuable intermediate in the synthesis of various organic molecules, including heterocyclic compounds and pharmaceutical agents. This technical guide provides an in-depth overview of the spectral data for **pivaloylacetonitrile**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid in the replication and verification of these findings.

Spectroscopic Data

The following sections present the key spectral data for **pivaloylacetonitrile** in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Spectral Data



The ¹H NMR spectrum of **pivaloylacetonitrile** was acquired in deuterated chloroform (CDCl₃) at 400 MHz.[1]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.679	S	2H	-CH ₂ -
1.211	S	9H	-C(CH3)3

¹³C NMR Spectral Data

The ¹³C NMR spectral data provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
202.1	C=O
114.2	CN
44.0	-C(CH ₃) ₃
31.9	-CH ₂ -
26.2	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **pivaloylacetonitrile** was obtained from a KBr disc.[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970	Strong	C-H stretch (alkane)
2260	Medium	C≡N stretch (nitrile)
1720	Strong	C=O stretch (ketone)
1480, 1370	Medium	C-H bend (alkane)



Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The following data was obtained via electron ionization (EI) at 75 eV.[1]

m/z	Relative Intensity (%)	Proposed Fragment
125	10.9	[M]+ (Molecular Ion)
97	10.9	[M - CO]+
82	4.1	[M - C3H7] ⁺
69	8.2	[C ₄ H ₅ O] ⁺
57	100.0	[C(CH3)3]+ (Base Peak)
41	61.4	[C₃H₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation: A sample of approximately 0.036 g of **pivaloylacetonitrile** was dissolved in 0.5 ml of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) was used as an internal standard.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.[1] For ¹H NMR, the spectral width was set to encompass the expected chemical shift range. For ¹³C NMR, broadband proton decoupling was employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of **pivaloylacetonitrile** was ground with dry potassium bromide (KBr) powder using a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[1]



Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the KBr pellet was first obtained and then subtracted from the sample spectrum to yield the final spectrum.

Mass Spectrometry (MS)

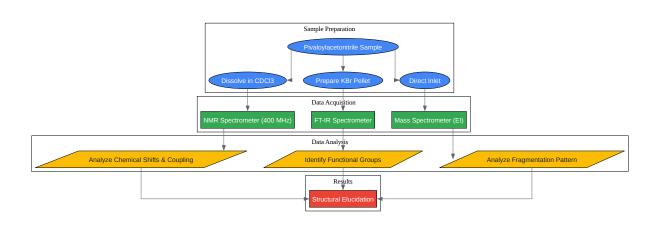
Sample Introduction and Ionization: The sample was introduced into the mass spectrometer, and electron ionization (EI) was used to generate ions. The electron energy was set to 75 eV. [1]

Instrumentation and Data Acquisition: A mass spectrometer with a source temperature of 220 °C and a sample temperature of 160 °C was used. The resulting ions were separated according to their mass-to-charge ratio and detected to generate the mass spectrum.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like **pivaloylacetonitrile**.





Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Pivaloylacetonitrile(59997-51-2) 1H NMR spectrum [chemicalbook.com]



 To cite this document: BenchChem. [Pivaloylacetonitrile: A Comprehensive Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295116#pivaloylacetonitrile-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com